Cyclopentyl acrylate
Overview
Description
Cyclopentyl acrylate is an organic compound with the molecular formula C8H12O2. It is an ester formed from cyclopentanol and acrylic acid. This compound is part of the acrylate family, known for their highly reactive α,β-unsaturated carboxyl structure. This compound is used in various industrial applications due to its unique properties, such as flexibility, resistance to heat and aging, and high clarity and color stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl acrylate can be synthesized through the esterification of cyclopentanol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. One common method involves the reaction of cyclopentanol with acryloyl chloride in the presence of a base, such as triethylamine, in a tubular reactor. This method allows for efficient production with high yields and minimal side products .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and other applications.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, such as thiols and amines.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form cyclopentanol and acrylic acid.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Michael Addition: Thiols or amines are used as nucleophiles, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate the hydrolysis reaction.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Cyclopentanol and acrylic acid
Scientific Research Applications
Cyclopentyl acrylate has a wide range of applications in scientific research and industry:
Polymer Science: It is used as a monomer in the synthesis of polymers with specific properties, such as flexibility and resistance to environmental factors.
Coatings and Adhesives: Due to its excellent film-forming properties, it is used in the formulation of coatings and adhesives.
Biomedical Applications: Research is ongoing into its use in drug delivery systems and biomedical coatings due to its biocompatibility and stability.
Material Science: It is used in the development of advanced materials, such as hydrogels and nanocomposites, for various applications.
Mechanism of Action
The mechanism of action of cyclopentyl acrylate primarily involves its reactivity as an acrylate ester. The α,β-unsaturated carboxyl structure allows it to participate in various addition reactions, such as Michael addition and polymerization. These reactions are facilitated by the presence of nucleophiles or initiators, which interact with the double bond in the acrylate group, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Cyclopentyl acrylate can be compared with other acrylate esters, such as butyl acrylate and cyclohexyl acrylate:
Butyl Acrylate: Known for its strong odor and use in adhesives and coatings.
Cyclohexyl Acrylate: Similar in structure to this compound but with a six-membered ring.
Uniqueness: this compound’s unique properties, such as its specific odor profile and reactivity, make it suitable for specialized applications where other acrylates may not perform as well. Its cyclic structure provides distinct physical and chemical properties that are advantageous in certain industrial and research applications .
Properties
IUPAC Name |
cyclopentyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(9)10-7-5-3-4-6-7/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQLDZMOTPTCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066124 | |
Record name | Cyclopentyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16868-13-6 | |
Record name | Cyclopentyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16868-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, cyclopentyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016868136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, cyclopentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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